Antifungal agent 47
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Overview
Description
Antifungal Agent 47 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, making it highly effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 47 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process. Quality control measures are also implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of amine groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, each exhibiting unique antifungal properties.
Scientific Research Applications
Antifungal Agent 47 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is being explored as a potential treatment for various fungal infections, including those resistant to conventional antifungal drugs.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
Mechanism of Action
Antifungal Agent 47 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This disruption inhibits the synthesis of essential cellular components, ultimately causing fungal cell death. The compound also interferes with the synthesis of β (1,3)-glucan, a crucial component of the fungal cell wall, further compromising the structural integrity of the fungal cell.
Comparison with Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against resistant strains.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis but has a narrower spectrum of activity.
Uniqueness: Antifungal Agent 47 stands out due to its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it highly effective against a broad range of fungal pathogens, including those resistant to other antifungal agents. Additionally, its relatively low toxicity makes it a safer option for clinical use.
Properties
Molecular Formula |
C39H38BrClNO2P |
---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
3-[(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)prop-2-enoyl]oxypropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H38ClNO2P.BrH/c1-39(2,3)32-22-20-30(21-23-32)36(31-24-25-41-37(40)28-31)29-38(42)43-26-13-27-44(33-14-7-4-8-15-33,34-16-9-5-10-17-34)35-18-11-6-12-19-35;/h4-12,14-25,28-29H,13,26-27H2,1-3H3;1H/q+1;/p-1/b36-29-; |
InChI Key |
JZFBGYQBQKVVGG-BLOFJABHSA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC(=NC=C5)Cl.[Br-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NC=C5)Cl.[Br-] |
Origin of Product |
United States |
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